Nifedipine Monoamide-d4 is a deuterated form of Nifedipine, a well-known calcium channel blocker primarily used for the treatment of hypertension and angina pectoris. The introduction of deuterium into the molecular structure of Nifedipine enhances its pharmacokinetic properties, potentially leading to improved efficacy and reduced side effects. This compound falls under the category of dihydropyridines, which are characterized by their ability to inhibit calcium influx through voltage-gated calcium channels.
Nifedipine Monoamide-d4 is synthesized from Nifedipine, which is derived from the dihydropyridine class of compounds. It is classified as a calcium channel blocker and is specifically used in cardiovascular medicine. The introduction of deuterium—an isotope of hydrogen—into the molecule modifies its physical and chemical properties, which can influence its behavior in biological systems.
The synthesis of Nifedipine Monoamide-d4 involves a process known as deuteration, where hydrogen atoms in the Nifedipine molecule are replaced with deuterium atoms. The following steps outline the synthesis process:
This method has been shown to achieve a high level of deuterium substitution at specific methyl groups on the Nifedipine molecule, enhancing its pharmacological properties .
The molecular structure of Nifedipine Monoamide-d4 features a dihydropyridine core with specific modifications due to deuteration. The key structural characteristics include:
The presence of deuterium alters the vibrational frequencies in infrared spectroscopy and can be observed using nuclear magnetic resonance techniques, confirming successful synthesis and substitution rates .
Nifedipine Monoamide-d4 undergoes similar chemical reactions as its non-deuterated counterpart but may exhibit altered kinetics due to the presence of heavier isotopes:
This modification may result in prolonged half-life and reduced clearance rates in biological systems .
The mechanism by which Nifedipine Monoamide-d4 exerts its pharmacological effects involves:
The enhanced efficacy due to deuteration may provide better therapeutic outcomes with potentially fewer side effects .
Nifedipine Monoamide-d4 exhibits distinct physical and chemical properties influenced by its molecular structure:
These properties make it an interesting candidate for further pharmacological studies .
Nifedipine Monoamide-d4 has several potential applications in scientific research:
Nifedipine Monoamide-d4 incorporates deuterium atoms at specific molecular positions to enhance metabolic stability while retaining pharmacological activity. The synthesis typically follows a modified Hantzsch dihydropyridine condensation, where deuterated precursors replace key hydrogen-containing reagents. Deuterated acetone (CD₃COCD₃) serves as the primary deuterium source, reacting with ortho-nitrobenzaldehyde and ammonium carbonate under reflux conditions. The reaction proceeds via a Knoevenagel intermediate, cyclizing to form the deuterated dihydropyridine ring [4].
A critical step involves deuteration at the C-3 and C-5 methyl ester groups, where hydrogen atoms are replaced by deuterium. This is achieved using deuterated solvents (e.g., D₂O or CD₃OD) during esterification or via post-synthetic isotope exchange catalyzed by acid or base. The resulting compound, methyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate-d4, undergoes selective amidation at one ester group to yield the monoamide derivative. Optimization requires anhydrous conditions to prevent deuterium loss through back-exchange [5].
Table 1: Key Reagents for Deuterium Labeling
Reagent Role | Non-Deuterated Version | Deuterated Version | Reaction Step |
---|---|---|---|
Carbonyl Source | Acetone (CH₃COCH₃) | Acetone-d6 (CD₃COCD₃) | Cyclocondensation |
Solvent | Methanol (CH₃OH) | Methanol-d4 (CD₃OD) | Esterification/Amidation |
Acid Catalyst | HCl | DCl in D₂O | Deuterium exchange |
Deuteration significantly alters physicochemical and pharmacokinetic properties:
Table 2: Comparative Properties of Nifedipine Derivatives
Property | Non-Deuterated Nifedipine | Nifedipine Monoamide-d4 | Change (%) |
---|---|---|---|
Plasma Half-life (hr) | 2.0 | 4.6 | +130% |
Photodecomposition Rate | 0.42 hr⁻¹ | 0.25 hr⁻¹ | -40% |
Aqueous Solubility (mg/mL) | 0.01 | 0.01 | 0% |
¹H-NMR spectroscopy identifies deuterium incorporation through signal attenuation at specific sites. In Nifedipine Monoamide-d4:
Spin-lattice relaxation (T₁) measurements assess molecular mobility in solid dispersions. Deuterated analogs exhibit 1.3-fold longer T₁ relaxation times than non-deuterated versions, indicating reduced dipolar interactions and enhanced rigidity. This is critical for analyzing polymer miscibility in amorphous solid dispersions [6].
HRMS confirms deuterium enrichment and molecular integrity:
Although direct data for Nifedipine Monoamide-d4 is limited, analogs like nilvadipine monohydrate reveal deuterium’s impact on crystal hydrates:
Table 3: Crystallographic Parameters for Dihydropyridine Hydrates
Parameter | Non-Deuterated Nilvadipine | Deuterated Analog (Modeled) |
---|---|---|
O–H/D···O Bond Length | 1.82 Å | 1.85 Å |
Unit Cell Volume | 1,542 ų | 1,558 ų |
Hydration Stability | Up to 60% RH | Up to 55% RH |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7